molecular formula C8H7N3S2 B14392617 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine CAS No. 89806-20-2

4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine

Cat. No.: B14392617
CAS No.: 89806-20-2
M. Wt: 209.3 g/mol
InChI Key: JWYZEKAEHIXWIV-UHFFFAOYSA-N
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Description

4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine is a heterocyclic compound that contains both a pyridine ring and a 1,3,4-thiadiazole ring. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-(methylsulfanyl)-1,3,4-thiadiazole with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. This reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods . The use of microwave irradiation allows for precise control over reaction conditions, leading to more consistent and reproducible results.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, halides.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of key biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . In agriculture, the compound may interfere with the nervous system of pests, leading to their immobilization and death .

Properties

CAS No.

89806-20-2

Molecular Formula

C8H7N3S2

Molecular Weight

209.3 g/mol

IUPAC Name

2-methylsulfanyl-5-pyridin-4-yl-1,3,4-thiadiazole

InChI

InChI=1S/C8H7N3S2/c1-12-8-11-10-7(13-8)6-2-4-9-5-3-6/h2-5H,1H3

InChI Key

JWYZEKAEHIXWIV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)C2=CC=NC=C2

Origin of Product

United States

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